molecular formula C17H20ClN3O2S B2565115 2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE CAS No. 850937-53-0

2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B2565115
CAS No.: 850937-53-0
M. Wt: 365.88
InChI Key: SLWLUEDQCYOSPZ-UHFFFAOYSA-N
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Description

2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method involves the reaction of 3-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 1-(2-ethylpiperidin-1-yl)ethanone under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an oxadiazole ring with a piperidine moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-2-14-8-3-4-9-21(14)15(22)11-24-17-20-19-16(23-17)12-6-5-7-13(18)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWLUEDQCYOSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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